7-Amino-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridinone family. Naphthyridines are a group of isomeric bicyclic systems containing two pyridine rings, and 1,6-naphthyridin-2(1H)-ones are a subfamily with over 17,000 compounds reported in scientific literature. [] These compounds are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. [] 7-Amino-1,6-naphthyridin-2(1H)-one, in particular, has emerged as a key building block for synthesizing various derivatives with potential therapeutic applications.
This compound is derived from the naphthyridine family, specifically featuring an amino group at the 7-position and a carbonyl group at the 2-position of the naphthyridine ring. It is cataloged under various chemical databases, including PubChem and BenchChem, which provide detailed information about its properties and applications .
The synthesis of 7-amino-1,6-naphthyridin-2(1H)-one can be achieved through several methods:
The molecular structure of 7-amino-1,6-naphthyridin-2(1H)-one features a planar arrangement due to its aromatic nature. Key structural characteristics include:
The crystal structure exhibits a three-dimensional network formed by hydrogen bonds between adjacent molecules and water molecules incorporated into the lattice.
7-Amino-1,6-naphthyridin-2(1H)-one participates in various chemical reactions:
These reactions are facilitated by the compound's functional groups, which enhance its reactivity profile.
The mechanism of action for 7-amino-1,6-naphthyridin-2(1H)-one primarily revolves around its interactions with biological targets:
Research indicates that modifications to its structure can significantly alter its biological activity, making it a valuable scaffold for drug design .
Key physical and chemical properties include:
The compound's stability is influenced by environmental conditions such as pH and temperature, which affect its solubility and reactivity.
7-Amino-1,6-naphthyridin-2(1H)-one has several notable applications:
The concept of privileged heterocyclic scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—has profoundly influenced modern drug discovery. Introduced by Evans in the late 1980s, this paradigm identifies structures like quinoline, benzimidazole, pyrazole, and indole as chemically versatile platforms for designing biologically active compounds [1] [2]. These scaffolds offer optimal three-dimensional geometries for target engagement, synthetic tractability for structural diversification, and balanced physicochemical properties. Within this context, naphthyridines have emerged as bicyclic heterocyclic systems with exceptional drug-like properties. Specifically, the 1,6-naphthyridin-2(1H)-one scaffold demonstrates remarkable binding versatility, serving as a structural isomer of clinically validated quinoline-based drugs while offering enhanced hydrogen-bonding capabilities through its unique pyridone ring and nitrogen positioning [1] [7].
The naphthyridine family's scientific journey began in 1893 with Reissert's pioneering synthesis, though the unsubstituted 1,6-naphthyridine was not successfully prepared until 1958. This isomer was the last among the six possible diazanaphthalenes to be synthesized, completing the naphthyridine family [1] [2]. The 1990s witnessed significant synthetic breakthroughs when Borrell's group developed efficient protocols for constructing 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles—the same precursors used for pyrido[2,3-d]pyrimidin-7(8H)-ones [1] [8]. This methodological advance catalyzed intense research activity, with SciFinder databases now cataloging over 17,000 distinct 1,6-naphthyridin-2(1H)-one derivatives documented in more than 1,000 scientific references, approximately 50% of which are patents [1] [2] [7]. The exponential growth in publications and patents over the past decade underscores the scaffold's rising pharmaceutical relevance and industrial interest.
Naphthyridine positional isomers exhibit striking differences in their bioactivity profiles due to variations in electron distribution, hydrogen-bonding capacity, and molecular geometry. The 1,5-naphthyridine isomer forms the core of pyronaridine, a clinically established antimalarial agent that effectively combats Plasmodium falciparum and Plasmodium vivax infections [6]. Conversely, benzo[b][1,5]naphthyridines demonstrate potent cytotoxic activity against human cancer cells (HL-60, HeLa) through topoisomerase II inhibition, while benzo[c][1,5]naphthyridinones act as PARP-1 inhibitors with therapeutic potential in stroke and ischemic conditions [6]. In contrast, 1,6-naphthyridin-2(1H)-ones exhibit a pronounced bias toward kinase inhibition, particularly targeting tyrosine kinases like DDR2 and BCR, which are implicated in oncology indications [1] [2]. This target selectivity stems from their ability to adopt ATP-mimetic binding modes while offering extensive substitution vectors for optimizing target affinity and selectivity.
Table 1: Comparative Bioactivity of Naphthyridine Isomers
Isomer Type | Exemplary Bioactivity | Molecular Targets | Therapeutic Areas |
---|---|---|---|
1,5-Naphthyridine | Antimalarial (Pyronaridine) | Heme polymerization | Infectious diseases |
Benzo[b][1,5]napth. | Cytotoxicity, Topoisomerase II inhibition | DNA topology | Oncology |
Benzo[c][1,5]napth. | PARP-1 inhibition | DNA repair enzymes | Ischemic conditions |
1,6-Naphthyridin-2(1H)-one | Kinase inhibition (DDR2, BCR) | Tyrosine kinases | Oncology, Virology |
The 1,6-naphthyridin-2(1H)-one scaffold has gained prominence due to its exceptional versatility in accommodating diverse substituents across six key positions (N1, C3, C4, C5, C7, C8), enabling fine-tuning of pharmacological properties. Structural analyses reveal fascinating patterns: approximately 70% of synthesized derivatives feature a C3-C4 double bond (12,047 compounds), while 30% possess a C3-C4 single bond (5,318 compounds) [1] [2]. This distinction profoundly influences substitution preferences; unsaturated derivatives (C3-C4 double bond) are predominantly substituted at N1 (64% of cases), frequently with methyl or phenyl groups, whereas saturated analogues (C3-C4 single bond) remain unsubstituted at N1 in 51.86% of examples [1]. The 7-amino substitution is particularly significant as it enhances hydrogen-bonding capacity and serves as a synthetic handle for further derivatization. This positional flexibility, combined with demonstrated activities against kinases, viral targets, and central nervous system receptors, solidifies the scaffold's status as a strategic platform in contemporary drug discovery [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: